molecular formula C13H17BFNO5 B2832368 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester CAS No. 2096998-37-5

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester

Cat. No.: B2832368
CAS No.: 2096998-37-5
M. Wt: 297.09
InChI Key: SRUIWVYKRDAECT-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H17BFNO5. It is used in various chemical reactions, particularly in organic synthesis and medicinal chemistry. The compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

Boronic esters, in general, are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling .

Mode of Action

Boronic esters are typically involved in transition metal-catalyzed carbon–carbon bond-forming reactions, such as the suzuki–miyaura coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Boronic esters are known to play a significant role in asymmetric synthesis . Their transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Pharmacokinetics

It’s important to note that boronic esters are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.

Result of Action

The transformation of boronic esters into other functional groups can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester. For instance, the pH strongly influences the rate of hydrolysis of boronic esters, which is considerably accelerated at physiological pH . This could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester typically involves the reaction of 2-Fluoro-3-methoxy-6-nitrophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a temperature range of 50-80°C for several hours to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methoxy-6-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

2-(2-fluoro-3-methoxy-6-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BFNO5/c1-12(2)13(3,4)21-14(20-12)10-8(16(17)18)6-7-9(19-5)11(10)15/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUIWVYKRDAECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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